molecular formula C20H16O3 B12456440 Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate

Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate

Cat. No.: B12456440
M. Wt: 304.3 g/mol
InChI Key: VRSIKPVYGSCFRW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.339 g/mol . This compound is known for its unique structure, which includes a naphthyl group and a benzoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate typically involves the reaction of 2-hydroxybenzoic acid with 1-naphthaldehyde under basic conditions to form the corresponding vinyl derivative. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and reduced derivatives .

Scientific Research Applications

Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The naphthyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a naphthyl group and a benzoate ester makes it a versatile compound in various applications .

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

methyl 2-hydroxy-6-(2-naphthalen-1-ylethenyl)benzoate

InChI

InChI=1S/C20H16O3/c1-23-20(22)19-16(9-5-11-18(19)21)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-13,21H,1H3

InChI Key

VRSIKPVYGSCFRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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